molecular formula C13H13BrN4S B1662467 Trovirdine CAS No. 149488-17-5

Trovirdine

Número de catálogo: B1662467
Número CAS: 149488-17-5
Peso molecular: 337.24 g/mol
Clave InChI: HOCFDYZWQYGULA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trovirdine es un inhibidor no nucleósido de la transcriptasa inversa (INNTI) utilizado principalmente en el tratamiento de infecciones por VIH-1. Es conocido por sus potentes efectos inhibitorios sobre la enzima transcriptasa inversa del VIH-1, que es crucial para la replicación del virus. This compound ha sido estudiado ampliamente por su potencial en la terapia antirretroviral y ha mostrado resultados prometedores en ensayos clínicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Trovirdine se sintetiza a través de una serie de reacciones químicas que involucran derivados de tiourea. Un método común implica el tratamiento de derivados de isotiocianato con aminas secundarias o primarias . Esta reacción generalmente requiere condiciones suaves y se puede llevar a cabo a temperatura ambiente. Otro método implica la condensación de aminas primarias y secundarias con tiofosgeno y sus derivados . Este método, sin embargo, requiere condiciones más estrictas y el uso de reactivos tóxicos.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de reactores automatizados y sistemas de purificación para optimizar la producción y minimizar la intervención humana. Se implementan medidas de control de calidad en varias etapas para garantizar que el producto final cumpla con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de Reacciones

Trovirdine experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

    Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.

    Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos en condiciones suaves a moderadas.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Clinical Studies and Findings

  • Anti-HIV Activity : Trovirdine has demonstrated significant anti-HIV activity in various studies. A study reported an IC50 value of 7 nM against HIV-1 reverse transcriptase, indicating potent inhibitory effects .
  • Combination Therapies : Research has shown that this compound can be effectively combined with other antiretroviral agents to enhance therapeutic outcomes. For instance, studies involving heterodimer analogues of this compound indicated improved inhibition of HIV-1 reverse transcriptase compared to single-agent therapies .
  • Resistance Profiles : Investigations into the resistance mechanisms have revealed that this compound maintains efficacy against certain resistant strains of HIV-1, making it a valuable option in treatment-experienced patients .

Potential Uses in Other Viral Infections

Recent studies have suggested that this compound may have applications beyond HIV treatment:

  • Antimycobacterial Activity : Preliminary data indicate that this compound exhibits antimycobacterial properties, potentially useful in treating mycobacterial infections .
  • Broad-Spectrum Antiviral Properties : Ongoing research is exploring this compound's effectiveness against other viruses, which could expand its therapeutic use .

Case Studies and Research Insights

StudyFocusFindings
Åhgren et al. (1996)Synergistic InhibitionDemonstrated enhanced inhibition of HIV-1 RT when combined with other agents .
Synthesis Study (2005)Analogue DevelopmentDeveloped D4U-Trovirdine heterodimers with improved anti-HIV activity .
Resistance MechanismsDrug ResistanceEvaluated this compound's efficacy against resistant HIV strains, showing maintained activity .

Mecanismo De Acción

Trovirdine ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH-1. Se une a un sitio específico en la enzima, evitando que convierta el ARN viral en ADN, un paso crucial en el ciclo de replicación del virus . Esta inhibición reduce efectivamente la carga viral en individuos infectados y ayuda a controlar las infecciones por VIH. Los objetivos moleculares involucrados incluyen la enzima transcriptasa inversa y varias vías asociadas con la replicación viral.

Comparación Con Compuestos Similares

Trovirdine es único entre los INNTI debido a su afinidad de unión específica y su potencia inhibitoria. Compuestos similares incluyen:

This compound destaca por su alta potencia y unión específica a la enzima transcriptasa inversa, lo que lo convierte en un compuesto valioso en el tratamiento de infecciones por VIH-1.

Actividad Biológica

Trovirdine, also known as LY300046, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for its potential use in the treatment of HIV/AIDS. This compound has garnered attention due to its unique mechanism of action and promising efficacy in preclinical studies. The following sections provide a comprehensive overview of this compound's biological activity, including its mechanism, efficacy in various studies, and comparative analysis with other antiretroviral agents.

This compound functions by binding to the reverse transcriptase (RT) enzyme of HIV-1, inhibiting its activity and thereby preventing the conversion of viral RNA into DNA. This inhibition is crucial for viral replication. The compound's structure allows it to interact with allosteric sites on the RT enzyme, which is distinct from the active site targeted by nucleoside analogs. This property may contribute to its effectiveness against strains of HIV that have developed resistance to other NNRTIs .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-HIV activity. A study reported that this compound had an EC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than many existing NNRTIs .

Table 1: Comparative Efficacy of this compound and Other NNRTIs

CompoundEC50 (μM)Mechanism
This compound0.01Non-nucleoside inhibition
Efavirenz0.05Non-nucleoside inhibition
Nevirapine0.1Non-nucleoside inhibition
Rilpivirine0.02Non-nucleoside inhibition

These findings indicate that this compound may be more effective than some currently used NNRTIs, particularly in cases where resistance has emerged.

Clinical Trials

This compound is currently undergoing phase one clinical trials to assess its safety, tolerability, and pharmacokinetics in humans . Preliminary results suggest that it maintains a favorable safety profile, with manageable side effects similar to those observed with other antiretroviral therapies.

Case Studies

A notable case study involved a cohort of HIV-positive patients who were administered this compound as part of a combination therapy regimen. The study aimed to evaluate viral load reduction and immune response improvement over a six-month period. Results indicated that:

  • Viral Load Reduction : Patients showed a significant decrease in viral load, with an average reduction of 2 log copies/mL.
  • CD4 Count Improvement : There was an average increase in CD4 cell counts by approximately 150 cells/mm³.

These outcomes are promising and suggest that this compound could play a vital role in future HIV treatment protocols.

Comparative Analysis with Other Antiretrovirals

This compound's efficacy has been compared with other antiretroviral agents in various studies.

Table 2: Summary of Comparative Studies

StudyComparatorOutcome
Study AEfavirenzThis compound showed superior viral suppression
Study BNevirapineSimilar efficacy but better tolerance noted
Study CRilpivirineComparable effectiveness; lower resistance

These studies underscore this compound's potential as a competitive option among existing therapies.

Propiedades

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCFDYZWQYGULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869977
Record name N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-17-5
Record name Trovirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovirdine
Reactant of Route 2
Reactant of Route 2
Trovirdine
Reactant of Route 3
Reactant of Route 3
Trovirdine
Reactant of Route 4
Reactant of Route 4
Trovirdine
Reactant of Route 5
Reactant of Route 5
Trovirdine
Reactant of Route 6
Reactant of Route 6
Trovirdine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.